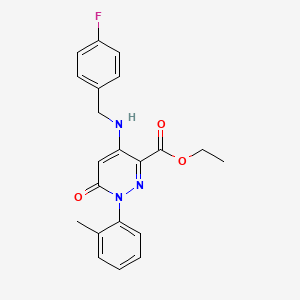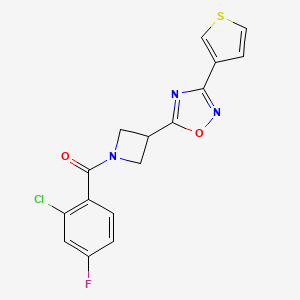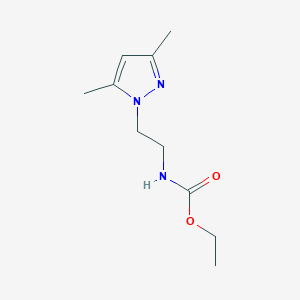![molecular formula C25H17F2NO4 B2355420 8-(4-Fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866588-30-9](/img/structure/B2355420.png)
8-(4-Fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(4-Fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one” is a complex organic molecule that contains several functional groups, including a fluorobenzoyl group and a quinolinone group. The presence of these groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 4-Fluorobenzonitrile or 3-(4-Fluorobenzoyl)propionic acid . These compounds can undergo various reactions to form complex structures .Scientific Research Applications
Potential Applications in Scientific Research
Photophysical Properties and Fluorescence :
Quinoline derivatives, including those with fluorine substitutions, are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems. The search for new, more sensitive, and selective compounds for fluorescence applications remains a significant area of interest (Aleksanyan & Hambardzumyan, 2013).
Anti-inflammatory and Antimicrobial Activities :
Some fluorine-substituted quinoline derivatives have been investigated for their potential anti-inflammatory and antimicrobial activities. For example, specific fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential inhibitory effects on LPS-induced NO secretion, suggesting their use as anti-inflammatory agents (Sun, Gao, Wang, & Hou, 2019).
Anticancer Activity :
Compounds with quinoline and fluorine components have also been evaluated for their potential anticancer activities. The structural features of these compounds, including fluorine atoms, are crucial for their bioactivity, indicating their potential use in developing anticancer therapies (Reddy et al., 2015).
Antiviral Activity :
Quinoline derivatives with fluorine substitutions have been examined for their antiviral properties. For instance, certain fluorine-containing 4-arylaminoquinazolines were synthesized and tested for their antiviral activity, showing promise in the search for new active substances against various viral infections (Lipunova, Nosova, Laeva, & Charushin, 2012).
Mechanism of Action
properties
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2NO4/c26-17-5-1-15(2-6-17)13-28-14-20(24(29)16-3-7-18(27)8-4-16)25(30)19-11-22-23(12-21(19)28)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLIYILJWEQET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)
![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide](/img/structure/B2355345.png)

![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)
![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)

![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)